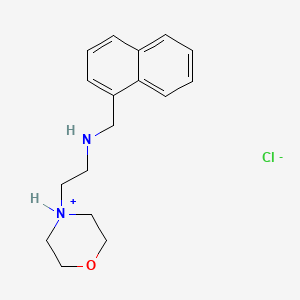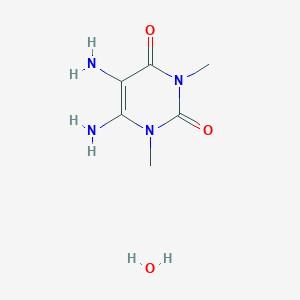![molecular formula C9H17Cl2N3O B7855038 [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride](/img/structure/B7855038.png)
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride involves specific synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting these materials to mechanical processing in the presence of a nucleophile . This method ensures the efficient synthesis of the compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and quality. The methods employed are designed to maximize yield while minimizing impurities, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced properties or functionalities compared to the original compound.
Wissenschaftliche Forschungsanwendungen
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in industry, this compound is used in the production of materials with specific characteristics, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, making this compound a valuable tool for studying cellular processes and developing new therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: [5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous chemical structures or functionalities.
Uniqueness: What sets this compound apart from its similar counterparts is its specific chemical structure and the resulting properties. These unique characteristics make it particularly suitable for certain applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-9(11)8(5-13-2)7(3-10)4-12-6;;/h4H,3,5,10-11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVCXDIJIMUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[NH3+])COC)C[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1[NH3+])COC)C[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)

![3-[1-(2,3-Dimethoxyphenyl)but-3-enylamino]propan-1-ol;hydron;chloride](/img/structure/B7854983.png)


![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)



![[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide](/img/structure/B7855046.png)
![3-(5-amino-1H-benzo[d]imidazol-2-yl)propanoic acid hydrochloride](/img/structure/B7855054.png)
![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![Dimethyl-[2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]ethyl]azanium;chloride](/img/structure/B7855058.png)
